benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate
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Overview
Description
Benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a 6-oxo-1H-pyridin-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate typically involves the following steps:
Formation of the Carbamate Moiety: The reaction begins with the formation of the carbamate group by reacting benzyl chloroformate with an amine derivative of 4-(6-oxo-1H-pyridin-2-yl)phenylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with the appropriate benzyl halide under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 6-oxo moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Benzyl N-phenylcarbamate: Lacks the 6-oxo-1H-pyridin-2-yl group, making it less versatile in terms of chemical reactivity and biological activity.
N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate: Lacks the benzyl group, which may affect its solubility and interaction with biological targets.
Uniqueness: Benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate is unique due to the presence of both the benzyl and 6-oxo-1H-pyridin-2-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[4-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18-8-4-7-17(21-18)15-9-11-16(12-10-15)20-19(23)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQLGYINKQJUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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